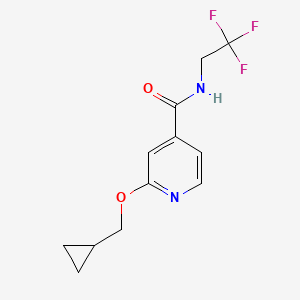
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and lymphomas.
作用機序
EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with gene silencing and plays a crucial role in the regulation of gene expression. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to have several biochemical and physiological effects. It inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been shown to enhance the immune response against cancer cells, making them more susceptible to immune-mediated destruction.
実験室実験の利点と制限
One of the main advantages of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its specificity for EZH2. This allows for targeted inhibition of the enzyme without affecting other histone methyltransferases. Additionally, 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has shown potent antitumor activity in preclinical models of cancer. However, one of the limitations of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide in humans are not yet known.
将来の方向性
There are several future directions for the development and application of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. One potential direction is the combination of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. This could enhance the antitumor activity of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide and improve patient outcomes. Another potential direction is the development of more potent and soluble analogs of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. This could improve the pharmacokinetic properties of the drug and allow for more effective administration in vivo. Finally, the identification of biomarkers that predict response to 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide could help to identify patients who are most likely to benefit from the drug.
合成法
The synthesis of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
科学的研究の応用
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including prostate cancer, breast cancer, and lymphoma. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits EZH2, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis.
特性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)7-17-11(18)9-3-4-16-10(5-9)19-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAXUMOUFDJFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

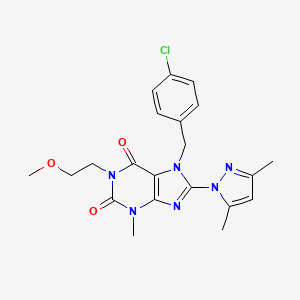
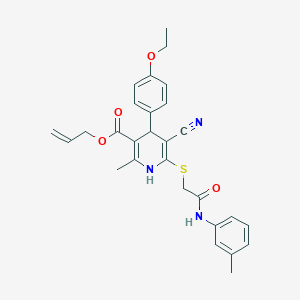
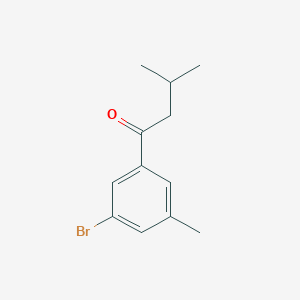
![3-Fluorosulfonyloxy-5-[(2-propan-2-yl-1,2,4-triazol-3-yl)carbamoyl]pyridine](/img/structure/B2932372.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-methyl-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B2932373.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2932375.png)
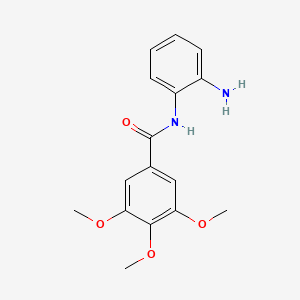
![N-benzyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2932377.png)
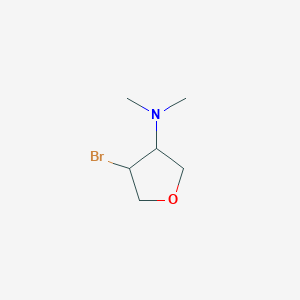
![5,6-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2932380.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2932385.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2932388.png)
